

# Comparative Toxicokinetics of Phenolic Benzotriazoles: A Focus on Bumetrizole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Bumetrizole**

Cat. No.: **B141658**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicokinetic profiles of phenolic benzotriazoles, a class of ultraviolet (UV) absorbers used in various industrial and consumer products. The primary focus is on **Bumetrizole** (UV-326), with comparisons drawn to other notable analogues. The information is compiled from available scientific literature to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

## In Vivo Toxicokinetic Parameters

A key study by Waidyanatha and colleagues (2021) provides extensive comparative in vivo toxicokinetic data for nine phenolic benzotriazoles, including **Bumetrizole**, in male rats. The following tables summarize the key pharmacokinetic parameters following intravenous and oral administration.

## Intravenous Administration

Following a single intravenous dose of 2.25 mg/kg, the plasma concentrations of the tested phenolic benzotriazoles were measured. The key toxicokinetic parameters are presented in Table 1.

Table 1: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single Intravenous Administration (2.25 mg/kg)[1]

| Compound                                                       | C <sub>0</sub> (ng/mL) | AUC <sub>0-inf</sub> (h·ng/mL) | t <sub>1/2</sub> (h) | CL (mL/h/kg) | Vd (L/kg)  |
|----------------------------------------------------------------|------------------------|--------------------------------|----------------------|--------------|------------|
| Unsubstituted                                                  |                        |                                |                      |              |            |
| 2-(2H-Benzotriazol-2-yl)phenol<br>(UV-P)                       | 886 ± 121              | 3580 ± 329                     | 22.4 ± 3.8           | 647 ± 59     | 20.9 ± 3.1 |
| Monosubstituted                                                |                        |                                |                      |              |            |
| Drometizole                                                    | 4510 ± 1170            | 10500 ± 1360                   | 84.8 ± 29.8          | 219 ± 28     | 26.5 ± 6.9 |
| 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol                    | 1340 ± 190             | 10300 ± 1410                   | 15.4 ± 1.1           | 222 ± 30     | 4.9 ± 0.6  |
| Octrizole                                                      | 1060 ± 160             | 11400 ± 1200                   | 22.8 ± 3.6           | 200 ± 21     | 6.6 ± 0.9  |
| Disubstituted                                                  |                        |                                |                      |              |            |
| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol     | 1330 ± 160             | 16300 ± 2240                   | 19.2 ± 1.9           | 140 ± 19     | 3.9 ± 0.5  |
| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 1180 ± 260             | 25800 ± 5400                   | 25.1 ± 7.2           | 89 ± 19      | 3.2 ± 0.5  |
| Trisubstituted<br>(Halogenated<br>)                            |                        |                                |                      |              |            |

|                                                                                            |            |              |            |          |           |
|--------------------------------------------------------------------------------------------|------------|--------------|------------|----------|-----------|
| Bumetizole                                                                                 | 1460 ± 310 | 18800 ± 3500 | 17.3 ± 4.4 | 122 ± 23 | 3.0 ± 0.4 |
| 2-(5-Chloro-<br>2H-<br>benzotriazol-<br>2-yl)-4,6-<br>bis(1,1-<br>dimethylethyl)<br>phenol | 1160 ± 130 | 26100 ± 3200 | 31.7 ± 4.9 | 87 ± 11  | 4.0 ± 0.6 |

Data are presented as mean ± standard deviation.  $C_0$ : Initial plasma concentration;  $AUC_{0-\infty}$ : Area under the plasma concentration-time curve from time zero to infinity;  $t_{1/2}$ : Elimination half-life; CL: Clearance; Vd: Volume of distribution.

## Oral Administration

The same study also investigated the toxicokinetics following a single oral gavage administration at two dose levels: 30 mg/kg and 300 mg/kg. The results are summarized in Tables 2 and 3. A general observation was that systemic exposure (Cmax and AUC) increased with the degree of substitution on the phenol ring.<sup>[1]</sup> Oral bioavailability was generally low for this class of compounds and tended to decrease with an increasing dose.<sup>[1]</sup>

Table 2: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single Oral Gavage Administration (30 mg/kg)<sup>[1]</sup>

| Compound                                                       | C <sub>max</sub><br>(ng/mL) | T <sub>max</sub> (h) | AUC <sub>0-t</sub><br>(h·ng/mL) | t <sub>1/2</sub> (h) | Oral<br>Bioavailability (%) |
|----------------------------------------------------------------|-----------------------------|----------------------|---------------------------------|----------------------|-----------------------------|
| <b>Unsubstituted</b>                                           |                             |                      |                                 |                      |                             |
| 2-(2H-Benzotriazol-2-yl)phenol (UV-P)                          | 18.2 ± 5.6                  | 2.0 ± 1.7            | 210 ± 90                        | 13.9 ± 5.3           | 5.9                         |
| <b>Monosubstituted</b>                                         |                             |                      |                                 |                      |                             |
| Drometrizole                                                   | 138 ± 45                    | 0.0196 ± 0.000       | 132000 ± 112000                 | 1120 ± 1100          | 94.3                        |
| 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol                    | 126 ± 39                    | 3.3 ± 2.3            | 1320 ± 370                      | 10.9 ± 1.7           | 12.8                        |
| Octrizole                                                      | 134 ± 35                    | 4.0 ± 0.0            | 2050 ± 420                      | 13.5 ± 2.0           | 18.0                        |
| <b>Disubstituted</b>                                           |                             |                      |                                 |                      |                             |
| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol     | 179 ± 46                    | 6.0 ± 2.8            | 3740 ± 1030                     | 17.2 ± 3.4           | 23.0                        |
| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 144 ± 32                    | 4.7 ± 1.2            | 3900 ± 1000                     | 24.3 ± 6.8           | 15.1                        |

---

Trisubstituted  
(Halogenated  
)

---

|             |          |           |            |            |      |
|-------------|----------|-----------|------------|------------|------|
| Bumetrizole | 173 ± 36 | 4.7 ± 1.2 | 3100 ± 590 | 16.1 ± 2.9 | 16.5 |
|-------------|----------|-----------|------------|------------|------|

---

|                                                                                            |          |           |            |            |      |
|--------------------------------------------------------------------------------------------|----------|-----------|------------|------------|------|
| 2-(5-Chloro-<br>2H-<br>benzotriazol-<br>2-yl)-4,6-<br>bis(1,1-<br>dimethylethyl)<br>phenol | 141 ± 23 | 6.0 ± 2.8 | 3500 ± 590 | 24.0 ± 5.4 | 13.4 |
|--------------------------------------------------------------------------------------------|----------|-----------|------------|------------|------|

---

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC<sub>0-t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 3: Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats Following a Single Oral Gavage Administration (300 mg/kg)[1]

| Compound                                                       | C <sub>max</sub><br>(ng/mL) | T <sub>max</sub> (h) | AUC <sub>0-t</sub><br>(h·ng/mL) | t <sub>1/2</sub> (h) | Oral<br>Bioavailability (%) |
|----------------------------------------------------------------|-----------------------------|----------------------|---------------------------------|----------------------|-----------------------------|
| <b>Unsubstituted</b>                                           |                             |                      |                                 |                      |                             |
| 2-(2H-Benzotriazol-2-yl)phenol<br>(UV-P)                       | 68.3 ± 24.2                 | 2.7 ± 1.2            | 630 ± 180                       | 10.1 ± 1.8           | 1.8                         |
| <b>Monosubstituted</b>                                         |                             |                      |                                 |                      |                             |
| Drometrizole                                                   | 358 ± 127                   | 0.266 ± 0.301        | 29800 ± 22400                   | 103 ± 89             | 2.1                         |
| 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol                    | 473 ± 138                   | 6.0 ± 2.8            | 6820 ± 2040                     | 13.6 ± 1.7           | 6.6                         |
| Octrizole                                                      | 536 ± 128                   | 6.0 ± 2.8            | 10400 ± 2300                    | 17.5 ± 2.7           | 9.1                         |
| <b>Disubstituted</b>                                           |                             |                      |                                 |                      |                             |
| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol     | 610 ± 130                   | 8.0 ± 0.0            | 15100 ± 3200                    | 20.9 ± 3.4           | 9.3                         |
| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 496 ± 103                   | 6.0 ± 2.8            | 14900 ± 3400                    | 28.5 ± 7.3           | 5.8                         |

---

Trisubstituted  
(Halogenated  
)

---

|                                                                                            |           |           |              |            |     |
|--------------------------------------------------------------------------------------------|-----------|-----------|--------------|------------|-----|
| Bumetrizole                                                                                | 617 ± 158 | 6.0 ± 2.8 | 14000 ± 3300 | 20.6 ± 4.5 | 7.4 |
| 2-(5-Chloro-<br>2H-<br>benzotriazol-<br>2-yl)-4,6-<br>bis(1,1-<br>dimethylethyl)<br>phenol | 520 ± 90  | 8.0 ± 0.0 | 15700 ± 3000 | 29.8 ± 6.6 | 6.0 |

---

Data are presented as mean ± standard deviation.

## In Vitro Metabolism

Currently, there is a lack of publicly available, detailed in vitro metabolism studies specifically for **Bumetrizole**. However, based on the general structure of phenolic benzotriazoles and data from related compounds, the metabolic pathway is expected to involve hepatic biotransformation.<sup>[2]</sup> A GreenScreen® assessment for **Bumetrizole** predicted three main biodegradation pathways: oxidation of the methyl group on the phenolic ring, hydroxylation and subsequent cleavage of the benzotriazole moiety, and dechlorination.<sup>[3][4]</sup> It is plausible that similar oxidative processes occur during in vitro metabolism mediated by cytochrome P450 (CYP) enzymes in liver microsomes. For other phenolic benzotriazoles, such as UV-328, in vitro studies using human liver microsomes have identified oxidative metabolites.<sup>[5]</sup>

## Experimental Protocols

### In Vivo Toxicokinetic Study (Waidyanatha et al., 2021)

- Test Animals: Male Harlan Sprague Dawley rats.
- Administration:
  - Intravenous (IV): A single dose of 2.25 mg/kg was administered via the jugular vein.

- Oral (Gavage): Single doses of 30 mg/kg or 300 mg/kg were administered.
- Sample Collection: Blood samples were collected from the jugular vein at various time points post-dosing.
- Bioanalysis: Plasma concentrations of the phenolic benzotriazoles were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

## General In Vitro Metabolism Protocol using Liver Microsomes

While a specific protocol for **Bumetizole** is not available, a general workflow for assessing in vitro metabolism is outlined below. This protocol is standard in drug metabolism studies.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Incubation: The test compound (e.g., **Bumetizole**) is incubated with liver microsomes (from human or animal species) in the presence of NADPH (to initiate CYP-mediated reactions) and other cofactors in a buffered solution.
- Time Points: Aliquots are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites.
- Reaction Termination: The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
- Sample Preparation: Samples are processed (e.g., centrifugation) to remove proteins.
- Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
- Data Analysis: The rate of disappearance of the parent compound is used to calculate metabolic stability parameters like half-life and intrinsic clearance. The structures of metabolites are elucidated based on their mass spectral data.

# Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro metabolism studies of phenolic benzotriazoles using liver microsomes.

## Toxicity and Signaling Pathways

The liver is consistently identified as a target organ for the toxicity of phenolic benzotriazoles in short-term and subchronic oral exposure studies.<sup>[1]</sup> Chronic exposure to some analogues has been associated with increased liver weights and histopathological changes in animal models.<sup>[1][2]</sup>

While specific signaling pathways for **Bumetizole**-induced toxicity are not well-elucidated, some studies on related compounds provide initial insights. For instance, UV-P and **Bumetizole** (UV-326) have been shown to activate the Aryl Hydrocarbon Receptor (AhR) pathway in fish.<sup>[11]</sup> Activation of nuclear receptors such as CAR, PXR, and PPAR, which are involved in the regulation of drug-metabolizing enzymes, is thought to contribute to hepatocyte hypertrophy induced by some chemicals.<sup>[12]</sup> Furthermore, Nrf2, a key regulator of cellular responses to environmental stress, is another potential pathway of interest.<sup>[12]</sup>



[Click to download full resolution via product page](#)

Caption: Putative signaling pathways involved in the toxicity of phenolic benzotriazoles.

## Conclusion

The available data indicate that **Bumetizole** shares several toxicokinetic characteristics with other substituted phenolic benzotriazoles, including low oral bioavailability that decreases with increasing doses. The liver is a primary target organ for toxicity within this class of compounds. While in vivo data provides a solid foundation for comparison, further research is needed to elucidate the specific in vitro metabolic pathways of **Bumetizole** and to fully understand the molecular signaling pathways that mediate its toxicity. This information will be crucial for comprehensive risk assessment and the development of safer alternatives.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumetizole (UV-326) [benchchem.com]
- 3. GreenScreen® For Safer Chemicals Assessment | Bumetizole | UV 326 | CASRN 3896-11-5 | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Drometizole trisiloxane | C24H39N3O3Si3 | CID 9848888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]

- 11. [industrialchemicals.gov.au](http://industrialchemicals.gov.au) [industrialchemicals.gov.au]
- 12. [one.oecd.org](http://one.oecd.org) [one.oecd.org]
- To cite this document: BenchChem. [Comparative Toxicokinetics of Phenolic Benzotriazoles: A Focus on Bumetrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141658#comparative-toxicokinetics-of-phenolic-benzotriazoles-including-bumetrazole>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)